5-Amino-2-hydroxypentanoic acid

Asymmetric Synthesis Chiral Building Blocks Enantiomeric Excess

Procure enantiopure (S)-5-amino-2-hydroxypentanoic acid (CAS 16814-81-6, ≥98% purity) as a non-substitutable chiral building block. Its C2-hydroxyl stereocenter enables stereoselective interactions essential for constructing enantiomerically pure pharmaceuticals and natural products like (+/-)-anchinopeptolide D. Unlike 5-aminolevulinic acid or other achiral analogs, its unique 3D pharmacophore and distinct LogP (-3.3) ensure superior synthetic outcomes and eliminate costly chiral resolution steps. Validate your analytical methods with a reliable, high-purity reference standard from reputable manufacturers.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B12108507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-hydroxypentanoic acid
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)O)CN
InChIInChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)
InChIKeyIWBTVBUNSFJIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-hydroxypentanoic Acid: A Chiral Non-Proteinogenic Amino Acid Building Block


5-Amino-2-hydroxypentanoic acid (also known as 5-amino-2-hydroxyvaleric acid) is a chiral, non-proteinogenic amino acid derivative characterized by a five-carbon backbone bearing both an amino group (-NH₂) at the C5 position and a hydroxyl group (-OH) at the C2 position . The compound exists as two enantiomers, with the (S)-enantiomer (CAS: 16814-81-6) being the more commonly referenced form in the literature . It serves as a versatile building block in organic synthesis, particularly for the construction of complex natural products and peptidomimetics [1]. Its structural features impart distinct physicochemical properties, including a calculated XLogP3-AA of -3.3 and a topological polar surface area (TPSA) of 83.6 Ų, which are critical for understanding its solubility and membrane permeability characteristics .

Why 5-Amino-2-hydroxypentanoic Acid Cannot Be Replaced by Generic Analogs in Critical Applications


Substituting 5-amino-2-hydroxypentanoic acid with a generic, structurally similar analog like 5-aminolevulinic acid (5-ALA) or 2-amino-5-hydroxyvaleric acid is not scientifically valid due to fundamental differences in functional group positioning and stereochemistry that dictate unique reactivity, biological handling, and downstream synthetic outcomes. The C2 hydroxyl group in 5-amino-2-hydroxypentanoic acid imparts a chiral center that is absent in 5-ALA, leading to a distinct 3D pharmacophore and enabling stereoselective interactions with enzymes and receptors . Furthermore, the compound's predicted pKa (3.69 ± 0.21) and hydrophilicity (LogP -3.3) differ significantly from its analogs, impacting its behavior in biological assays and formulation . These precise structural differences are non-negotiable in applications such as natural product total synthesis, where the specific stereochemistry of the building block is essential for achieving the correct final product architecture [1].

Quantitative Differentiation Guide for 5-Amino-2-hydroxypentanoic Acid Against In-Class Comparators


Enantiomeric Purity and Its Impact on Asymmetric Synthesis Yield

The (S)-enantiomer of 5-amino-2-hydroxypentanoic acid is supplied with a purity of ≥98% and a defined stereocenter, which is critical for asymmetric synthesis. While direct comparative data on reaction yields are not publicly available, the use of a racemic mixture or the incorrect enantiomer would lead to a 50% loss in theoretical yield for any enantioselective reaction, as only one enantiomer would be incorporated into the desired product. This contrasts with achiral analogs like 5-aminolevulinic acid, which lack this stereochemical control entirely . The compound's chiral configuration allows it to produce enantiomerically pure compounds essential for pharmaceutical development, a capability not shared by its achiral or racemic counterparts .

Asymmetric Synthesis Chiral Building Blocks Enantiomeric Excess

Predicted Physicochemical Properties Versus 5-Aminolevulinic Acid (5-ALA)

The predicted physicochemical properties of 5-amino-2-hydroxypentanoic acid demonstrate a distinct profile compared to the clinically relevant analog 5-aminolevulinic acid (5-ALA). While experimental values for the target compound are limited, predicted data from ChemicalBook indicate a boiling point of 316.7±32.0 °C, density of 1.241±0.06 g/cm³, and pKa of 3.69±0.21 . Its calculated LogP (XLogP3-AA) is -3.3, indicating high hydrophilicity . 5-ALA, in contrast, is known for its even higher hydrophilicity, which limits its topical penetration—a key driver for the development of more lipophilic 5-ALA derivatives [1]. The presence of a C2 hydroxyl group in the target compound, instead of the C4 ketone in 5-ALA, alters its hydrogen bonding capacity (3 H-bond donors vs. 2) and PSA (83.6 Ų vs. ~80 Ų for 5-ALA), potentially affecting passive membrane permeability and formulation behavior.

Drug-likeness Permeability Formulation

Proven Utility as a Key Intermediate in Complex Natural Product Synthesis

5-Amino-2-hydroxypentanoic acid has been specifically employed as a crucial building block in the total synthesis of the marine natural product (+/-)-anchinopeptolide D, achieving a 10% overall yield over seven steps [1]. In this synthesis, the compound's amino and hydroxyl functionalities are essential for the subsequent aldol dimerization and hemiaminal formation. This contrasts with the use of a simple C5 amino acid like 5-aminopentanoic acid, which lacks the critical C2 hydroxyl group required for the hemiaminal formation and stereochemical control, or 2-amino-5-hydroxypentanoic acid, which has an inverted functional group pattern unsuitable for this specific reaction sequence. The successful incorporation of the target compound into a complex molecular architecture validates its unique synthetic value, a utility not demonstrated for its closer analogs in this context.

Total Synthesis Natural Products Medicinal Chemistry

Vendor-Specific Purity and Safety Specifications for Reproducible Research

Commercial availability of 5-amino-2-hydroxypentanoic acid comes with defined purity and safety specifications that are critical for ensuring experimental reproducibility and safe handling. Reputable vendors such as Fluorochem and ChemScene offer the (S)-enantiomer at ≥98% purity, with molecular weights of 133.15 g/mol and the full complement of GHS hazard statements (H302, H315, H319, H335) indicating it is harmful if swallowed and causes skin/eye irritation . Bidepharm offers the racemic mixture (CAS 66960-54-1) at 97% purity . While generic analog 2-amino-5-hydroxyvaleric acid (CAS: 38321-47-6) may be available, its purity and safety documentation are less standardized. Procurement of the target compound from these established suppliers ensures access to batch-specific certificates of analysis, enabling rigorous quality control and cross-study comparability that is not guaranteed with less-characterized analogs.

Quality Control Reproducibility Safety Data

Recommended Research and Industrial Use Cases for 5-Amino-2-hydroxypentanoic Acid Based on Verified Differentiation


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The procurement of enantiopure (S)-5-amino-2-hydroxypentanoic acid (≥98% purity) is essential for asymmetric synthetic routes where stereochemical control dictates product efficacy. Its defined stereocenter allows for the construction of enantiomerically pure compounds, a requirement for many modern pharmaceuticals [1]. Using racemic or achiral alternatives would result in a theoretical 50% yield loss or the need for costly chiral resolution steps.

Total Synthesis of Complex Natural Products and Peptidomimetics

This compound serves as a validated and non-substitutable building block in the total synthesis of complex molecules like (+/-)-anchinopeptolide D, where its specific 2-hydroxy-5-amino substitution pattern is essential for key reaction steps [1]. Analogs with different functional group positioning cannot replicate this reactivity.

Physicochemical Optimization in Drug Discovery

Due to its distinct predicted physicochemical profile, including a LogP of -3.3 and specific pKa, 5-amino-2-hydroxypentanoic acid is a superior starting scaffold compared to 5-aminolevulinic acid for designing derivatives with potentially improved membrane permeability and pharmacokinetic properties [1]. Its additional hydroxyl group offers a handle for further derivatization to modulate lipophilicity.

Reference Standard for Analytical Method Development

The commercial availability of 5-amino-2-hydroxypentanoic acid at high purity (≥98%) from multiple reputable vendors with comprehensive safety data makes it a reliable reference standard for developing and validating analytical methods such as HPLC, LC-MS, and NMR, ensuring experimental reproducibility and regulatory compliance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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